![molecular formula C9H20ClNO B2589859 (3-(tert-Butoxy)cyclobutyl)methanamine hydrochloride CAS No. 2241129-69-9](/img/structure/B2589859.png)
(3-(tert-Butoxy)cyclobutyl)methanamine hydrochloride
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Overview
Description
“(3-(tert-Butoxy)cyclobutyl)methanamine hydrochloride”, also known as BCM, is a chemical compound . It has a molecular weight of 193.72 .
Synthesis Analysis
The compound is formed by the reaction of tert-butanol with cyclobutanecarboxylic acid.Molecular Structure Analysis
The InChI code for this compound is 1S/C9H19NO.ClH/c1-9(2,3)11-8-4-7(5-8)6-10;/h7-8H,4-6,10H2,1-3H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder . It has a storage temperature of 4 degrees Celsius .Scientific Research Applications
Stereochemistry in Carbocationic Intermediates
Research has explored the behavior of tert-butyl-substituted carbocationic intermediates. In a study by Creary (2023), 3-tert-butyl-substituted cyclobutyl trifluoroacetates were examined, showing significant retention of configuration in the formation of methyl ether substitution products. This indicates specific stereochemical outcomes due to the involvement of different β-trimethylsilyl carbocation intermediates, providing insights into the stereochemical nature of reactions involving similar tert-butyl groups (Creary, 2023).
Synthesis of Iron(III) Catecholates
A study by Basu et al. (2014) discusses the synthesis of Iron(III) complexes with catecholates including 4-tert-butyl catecholate. These complexes displayed notable photocytotoxicity and reactive oxygen species generation, highlighting the potential applications in photocytotoxic agents for cancer therapy. This demonstrates the utility of tert-butyl catecholates in developing therapeutic agents (Basu et al., 2014).
Novel Synthesis Approaches
The ambient-temperature synthesis of novel compounds involving tert-butyl groups has been reported by Becerra et al. (2021). They synthesized (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, highlighting innovative synthetic methods in organic chemistry that can be applied to similar compounds (Becerra et al., 2021).
Reactivity of Silyl-Substituted Bisketenes
Zhao et al. (1993) researched the reactivity of silyl-substituted bisketenes, including those with tert-butyldimethylsilyl groups. Their findings contribute to understanding the reactivity and applications of silyl-substituted compounds in organic synthesis (Zhao et al., 1993).
Advances in Stroke Treatment
Marco-Contelles (2020) reviewed the advances in tetramethylpyrazine nitrones for stroke treatment, including compounds with tert-butyl groups. These findings suggest the therapeutic potential of tert-butyl-substituted compounds in neuroprotection and treatment of cerebral ischemia (Marco-Contelles, 2020).
Safety And Hazards
The compound has several hazard statements: H315, H317, H319, H335 . These correspond to potential hazards related to skin irritation, allergic skin reactions, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2,3)11-8-4-7(5-8)6-10;/h7-8H,4-6,10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PILZWKPXNVMZBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(tert-Butoxy)cyclobutyl)methanamine hydrochloride |
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